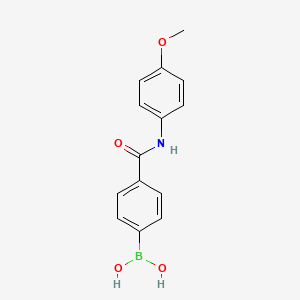

(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-[(4-methoxyphenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BNO4/c1-20-13-8-6-12(7-9-13)16-14(17)10-2-4-11(5-3-10)15(18)19/h2-9,18-19H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMDDKGEWJLUGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725447 | |

| Record name | {4-[(4-Methoxyphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874459-91-3 | |

| Record name | {4-[(4-Methoxyphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

An In-depth Technical Guide to the Physicochemical Properties of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a bifunctional organic compound featuring a boronic acid moiety and a methoxy-substituted amide group. This structure makes it a valuable building block in medicinal chemistry for applications such as covalent inhibitors and in materials science for the development of sensors and polymers. A thorough understanding of its physicochemical properties is paramount for its effective application, enabling optimization of reaction conditions, formulation design, and prediction of its pharmacokinetic profile. This guide provides a comprehensive overview of the key physicochemical properties of this compound. As direct experimental data is not extensively available in peer-reviewed literature, this document synthesizes information from analogous structures and provides detailed, field-proven experimental protocols for the determination of its acidity (pKa), lipophilicity (logP), aqueous solubility, and stability. This approach equips researchers with the necessary theoretical framework and practical methodologies to characterize this molecule for their specific applications.

Introduction and Molecular Structure

This compound belongs to the versatile class of arylboronic acids. Its structure integrates three key functional components:

-

A Phenylboronic Acid Core: The B(OH)₂ group is a Lewis acid capable of forming reversible covalent bonds with diols, a feature famously exploited in sugar sensing and as a covalent warhead in targeted drug therapies. It is also a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

-

An Amide Linker: The carbamoyl group (-CONH-) provides structural rigidity and hydrogen bonding capabilities (both donor and acceptor), influencing solubility, melting point, and molecular interactions.

-

A 4-Methoxyphenyl Group: The terminal methoxy-substituted phenyl ring impacts the molecule's overall lipophilicity and electronic properties.

A comprehensive characterization of its physicochemical properties is essential for any researcher aiming to utilize this compound, as these parameters govern its behavior from the reaction flask to biological systems.

Chemical Structure:

Predicted Physicochemical Properties

While specific experimental values for the title compound are sparse, we can estimate its properties based on its constituent fragments and related known molecules like (4-carbamoylphenyl)boronic acid and 4-methoxyphenylboronic acid.[1][2] These predictions serve as a crucial starting point for experimental design.

| Property | Predicted Value / Range | Rationale & Influencing Factors |

| Molecular Formula | C₁₄H₁₄BNO₄ | - |

| Molecular Weight | 271.08 g/mol | - |

| pKa | 8.5 - 9.5 | The electron-withdrawing nature of the amide group is expected to make the boronic acid slightly more acidic than unsubstituted phenylboronic acid (pKa ~8.8), but this effect is attenuated by the distance. This value is critical for understanding its charge state at physiological pH.[3] |

| logP | 1.5 - 2.5 | The molecule has both hydrophilic (boronic acid, amide) and lipophilic (two phenyl rings, methoxy group) regions. The overall value suggests moderate lipophilicity, likely favoring cell permeability. |

| Aqueous Solubility | Low to Moderate | Expected to be poorly soluble in neutral water due to its crystalline nature and multiple aromatic rings. Solubility is predicted to increase significantly at pH values above its pKa as the anionic boronate is formed.[4] |

| Melting Point | >200 °C | The presence of two aromatic rings and a hydrogen-bonding amide linker suggests a stable crystal lattice requiring significant energy to melt, similar to related structures. |

Core Physicochemical Properties & Experimental Determination

This section delves into the theoretical underpinnings of the most critical physicochemical properties and provides robust, step-by-step protocols for their experimental determination.

Acidity (pKa)

Expertise & Experience: The acidity of the boronic acid group is arguably its most important electronic parameter. It does not act as a Brønsted-Lowry acid (proton donor) but as a Lewis acid, accepting a hydroxide ion from water. This converts the boron from a trigonal planar sp² hybridized state to a tetrahedral sp³ hybridized boronate anion.[5] The equilibrium between these two forms is pH-dependent and dictates the compound's reactivity, solubility, and interaction with biological targets.[4][5] The pKa is the pH at which the neutral boronic acid and the anionic boronate are present in equal concentrations.

Diagram: Boronic Acid-Boronate Equilibrium

Caption: pH-dependent equilibrium of arylboronic acid.

Trustworthiness - Self-Validating Protocol for pKa Determination (Potentiometric Titration)

This protocol is a gold-standard method for pKa determination.[3][6] Its self-validating nature comes from the precise calibration of the pH electrode with multiple standard buffers and the clear inflection point observed in the titration curve, which directly corresponds to the neutralization event.

Methodology:

-

System Preparation: Calibrate a high-quality pH meter and electrode using at least two, preferably three, standard buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a constant ionic strength solution (e.g., 0.1 M KCl). The KCl minimizes variations in activity coefficients during the titration. Note: If solubility is low, a co-solvent like methanol or DMSO can be used, but the resulting value will be an apparent pKa (pKaapp) specific to that solvent system.

-

Titration: Place the solution in a jacketed beaker to maintain constant temperature. Under gentle stirring, add small, precise aliquots (e.g., 0.02 mL) of a standardized, carbonate-free titrant (e.g., 0.05 M NaOH).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the expected equivalence point.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized). For higher accuracy, determine the equivalence point from the peak of the first derivative plot (ΔpH/ΔV vs. V).

Lipophilicity (logP)

Expertise & Experience: The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity.[7] It is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). A logP value that is too low may result in poor membrane permeability, while a value that is too high can lead to poor aqueous solubility and high metabolic turnover. The Shake-Flask method, while laborious, remains the most reliable experimental technique as it measures the partitioning at equilibrium directly.[7]

Diagram: Shake-Flask logP Determination Workflow

Caption: Workflow for experimental logP determination.

Trustworthiness - Self-Validating Protocol for logP Determination (Shake-Flask Method)

This protocol's reliability stems from ensuring both liquid phases are pre-saturated and that the system reaches true equilibrium. Analysis of both phases provides a mass balance check, confirming the integrity of the experiment.

Methodology:

-

Phase Preparation: Prepare a phosphate buffer solution at a relevant pH (e.g., pH 7.4 to mimic physiological conditions). Saturate this buffer with n-octanol by stirring them together overnight and then separating. Similarly, saturate n-octanol with the buffer. This step is critical to prevent volume changes during the experiment.

-

Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the phase in which it is more soluble (likely the pre-saturated n-octanol).

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol (containing the compound) and the pre-saturated buffer (e.g., 5 mL of each).

-

Equilibration: Gently agitate the vial at a constant temperature for a sufficient time (e.g., 24 hours) to allow for complete partitioning. Avoid vigorous shaking that can cause emulsions.

-

Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV. A calibration curve must be prepared for accurate quantification.[8]

-

Calculation: The partition coefficient, P, is the ratio of the concentration in n-octanol to the concentration in the aqueous buffer. The logP is the base-10 logarithm of this value: logP = log₁₀([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).[7]

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a fundamental property that affects a compound's dissolution rate and bioavailability. For ionizable compounds like boronic acids, solubility is highly dependent on pH.[4] Below the pKa, the neutral, often highly crystalline form dominates, leading to low solubility. Above the pKa, the compound converts to the more polar (and thus more soluble) anionic boronate. A common pitfall in measuring the solubility of boronic acids is their tendency to dehydrate and form cyclic anhydrides known as boroxines, which can have different solubility profiles.[9][10] The equilibrium shake-flask method is the definitive technique for determining thermodynamic solubility.

Diagram: pH-Dependent Solubility Profile Logic

Caption: Impact of pH on the solubility of a boronic acid.

Trustworthiness - Self-Validating Protocol for Thermodynamic Solubility Determination

This method ensures that a true equilibrium between the solid state and the solution is achieved. The validation comes from approaching equilibrium from two directions (supersaturation and undersaturation) and confirming that both yield the same final concentration. For simplicity, the undersaturation method is described here.

Methodology:

-

System Setup: Prepare a series of buffered solutions covering a range of pH values (e.g., pH 2, 5, 7.4, 9, 10).

-

Slurry Preparation: Add an excess amount of the solid compound to each buffered solution in separate sealed vials. The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (24-72 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Alternatively, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid. This step is critical to avoid artificially high results.

-

Quantification: Dilute the clear supernatant or filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.

-

Data Reporting: Report the solubility in mg/mL or µM at each specific pH and temperature. Plotting solubility versus pH will generate a valuable pH-solubility profile.

Chemical Stability

Expertise & Experience: Arylboronic acids are susceptible to two primary degradation pathways: boroxine formation (reversible dehydration) and protodeboronation (irreversible cleavage of the C-B bond).[5] Protodeboronation is often the more critical pathway as it results in the formation of an inactive des-boro compound. This process is highly pH-dependent and can be accelerated under both acidic and basic conditions.[5] Assessing stability across a range of pH values and temperatures is therefore crucial for determining appropriate storage and handling conditions.

Methodology for Preliminary Stability Assessment:

-

Solution Preparation: Prepare stock solutions of the compound in buffers of varying pH (e.g., pH 3, 7, 9) at a known concentration (e.g., 0.5 mg/mL).

-

Incubation: Aliquot the solutions into sealed vials and store them under different conditions:

-

Refrigerated (2-8 °C)

-

Room Temperature (25 °C)

-

Accelerated (40 °C)

-

-

Time Points: At specified time points (e.g., t=0, 24h, 48h, 1 week), remove a vial from each condition.

-

Analysis: Analyze the samples immediately by HPLC-UV. The HPLC method should be capable of separating the parent compound from potential degradants.

-

Reporting: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. This provides a clear picture of the compound's stability profile.

Summary and Future Directions

This compound is a compound of significant interest due to its versatile chemical functionalities. This guide has outlined the theoretical basis for its key physicochemical properties and provided detailed, actionable protocols for their experimental determination. The predictions suggest a moderately lipophilic, crystalline solid with pH-dependent solubility and an acidic pKa in the physiological range.

Experimental validation of these properties using the described methods is a critical next step for any research program. Future work should also include solid-state characterization (e.g., via X-ray powder diffraction and differential scanning calorimetry) to identify potential polymorphs, which can have distinct solubility and stability profiles. For drug development applications, assessing the kinetics of diol binding and compatibility with common pharmaceutical excipients will be essential for successful formulation.

References

-

Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry. Available at: [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. Available at: [Link]

-

Watanabe, M., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. ACS Publications. Available at: [Link]

-

Sporzyński, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. MDPI. Available at: [Link]

-

Assessing the stability and reactivity of a new generation of boronic esters. Poster Presentation. Available at: [Link]

-

(4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262. PubChem, NIH. Available at: [Link]

-

Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. (2020). Journal of Chemical & Engineering Data. ACS Publications. Available at: [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). ResearchGate. Available at: [Link]

-

Domańska, U., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]

-

4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369. PubChem, NIH. Available at: [Link]

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

-

4-Methoxyphenyl boric acid | C7H9BO4 | CID 14769994. PubChem, NIH. Available at: [Link]

-

pKa measurement. University of Strathclyde. Available at: [Link]

-

LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. Available at: [Link]

-

(4-Carbamoylphenyl)boronic acid. (2009). Acta Crystallographica Section E: Structure Reports Online. PubMed Central. Available at: [Link]

Sources

- 1. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]

- 2. (4-Carbamoylphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. DSpace [kuscholarworks.ku.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 7. acdlabs.com [acdlabs.com]

- 8. agilent.com [agilent.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. d-nb.info [d-nb.info]

An In-Depth Technical Guide to the Postulated Mechanism of Action of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Foreword: Charting Unexplored Territory

In the landscape of drug discovery and molecular biology, we often encounter compounds with significant therapeutic potential, yet their precise mechanisms of action remain to be fully elucidated. (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid represents one such intriguing molecule. While direct, extensive research on its specific biological pathway is emerging, its chemical structure—a strategic amalgamation of a phenylboronic acid moiety and a methoxyphenyl carbamoyl group—provides a strong foundation for postulating a compelling mechanism of action.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer a synthesized, expert-driven perspective on the likely mechanism of action of this compound. By dissecting its constituent parts and drawing parallels with well-characterized molecules, we will construct a scientifically rigorous and logical framework. This document will serve as a roadmap for future research, proposing key experiments and validation strategies to confirm the hypotheses presented herein. Our approach is grounded in the principles of scientific integrity, providing a trustworthy and authoritative resource for those working at the forefront of therapeutic innovation.

Deconstructing the Molecule: Clues from Chemical Architecture

The structure of this compound is the cornerstone of our mechanistic hypothesis. It features two key functional domains that are known to impart distinct biological activities.

-

The Phenylboronic Acid Head: Boronic acids are a class of compounds characterized by a boron atom bonded to a phenyl ring and two hydroxyl groups. This moiety is renowned for its ability to form reversible covalent bonds with diols. This property is central to the biological activity of many boronic acid-containing drugs, enabling them to interact with a variety of biological molecules, including carbohydrates and enzymes. Phenylboronic acid derivatives, in particular, have been investigated for their potential in targeted cancer therapy due to their affinity for sialic acids, which are often overexpressed on the surface of cancer cells[1][2]. Furthermore, the boronic acid group is the active component of potent enzyme inhibitors, such as the proteasome inhibitor bortezomib[1].

-

The (4-Methoxyphenyl)carbamoyl Tail: The opposing end of the molecule features a methoxyphenyl group linked via a carbamoyl (amide) bond. This part of the structure can be crucial for determining the compound's selectivity, pharmacokinetic properties, and potential for additional molecular interactions. The methoxy group can influence solubility and metabolic stability, while the amide linkage provides a rigid scaffold that can orient the molecule within a binding pocket.

This dual-functionality suggests a multi-pronged mechanism of action, which we will explore in the subsequent sections.

Postulated Mechanism of Action: A Dual-Threat Hypothesis

Based on the chemical functionalities of this compound, we propose a primary mechanism centered on enzyme inhibition , with a potential secondary role in disrupting cell surface interactions .

Primary Postulated Mechanism: Targeted Enzyme Inhibition

We hypothesize that this compound acts as an inhibitor of specific enzymes, with serine proteases and the proteasome representing prime candidates.

Serine Protease Inhibition: The boronic acid can act as a transition-state analog for the tetrahedral intermediate formed during peptide bond hydrolysis by serine proteases. The boron atom, being electrophilic, can be attacked by the catalytic serine residue in the enzyme's active site, forming a stable, reversible covalent bond. This effectively blocks the enzyme's activity.

Proteasome Inhibition: The 26S proteasome is a large protein complex responsible for degrading ubiquitinated proteins. Its catalytic core contains threonine residues that function similarly to serine in proteases. Bortezomib, a dipeptide boronic acid, is a clinically approved proteasome inhibitor that functions in this manner. We postulate that this compound could similarly target the proteasome, leading to an accumulation of regulatory proteins and ultimately inducing apoptosis in rapidly dividing cells.

The specificity of the inhibition would be dictated by the (4-methoxyphenyl)carbamoyl tail, which would interact with the substrate-binding pockets of the target enzyme, conferring selectivity.

Secondary Postulated Mechanism: Interaction with Cell Surface Glycoproteins

As previously mentioned, phenylboronic acids can bind to sialic acids on the surface of cells[1][2]. This interaction could lead to several downstream effects:

-

Disruption of Cell Adhesion and Signaling: By binding to cell surface glycoproteins, the compound could interfere with cell-cell and cell-matrix interactions, potentially inhibiting metastasis.

-

Targeted Delivery: This affinity for cancer cell surfaces could be exploited to deliver the compound more specifically to tumor tissues, enhancing its therapeutic index.

The following diagram illustrates the proposed dual mechanism of action:

Caption: Postulated dual mechanism of action of this compound.

Experimental Validation: A Roadmap for Mechanistic Studies

To validate the proposed mechanism of action, a series of targeted experiments are required. The following protocols outline key steps to investigate the enzymatic and cellular effects of this compound.

Enzyme Inhibition Assays

Objective: To determine if the compound inhibits the activity of candidate enzymes in vitro.

Protocol:

-

Enzyme and Substrate Preparation: Obtain purified recombinant human proteasome (20S core particle) and a representative serine protease (e.g., chymotrypsin). Prepare a fluorogenic substrate for each enzyme.

-

Assay Setup: In a 96-well plate, add assay buffer, the enzyme, and varying concentrations of this compound (typically from 1 nM to 100 µM).

-

Initiation and Measurement: Initiate the reaction by adding the fluorogenic substrate. Measure the increase in fluorescence over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the velocity against the inhibitor concentration and fit the data to a suitable model (e.g., Michaelis-Menten) to determine the IC50 value.

Expected Outcome: A dose-dependent decrease in enzyme activity would support the hypothesis of direct enzyme inhibition.

Cellular Proliferation and Apoptosis Assays

Objective: To assess the effect of the compound on cancer cell viability and its ability to induce apoptosis.

Protocol:

-

Cell Culture: Culture a panel of cancer cell lines (e.g., ovarian, prostate) in appropriate media.

-

Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Proliferation Assay (SRB or MTT): After treatment, fix the cells and stain with Sulforhodamine B (SRB) or treat with MTT reagent. Measure the absorbance to determine cell viability.

-

Apoptosis Assay (Caspase-3 Activity): Lyse the treated cells and measure the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic substrate.

-

Western Blot Analysis: Analyze the expression levels of key apoptotic markers (e.g., cleaved PARP, p21) by Western blotting.

Expected Outcome: A reduction in cell viability and an increase in apoptosis markers would be consistent with the proposed mechanism of action.

The following workflow diagram illustrates the experimental approach:

Caption: Experimental workflow for validating the mechanism of action.

Quantitative Data Summary

While specific quantitative data for this compound is not yet widely available, the following table presents representative data for related phenylboronic acid and benzoxaborole derivatives to provide a comparative context.

| Compound | Target | Assay Type | IC50 / Ki | Reference |

| AN15368 | Trypanosoma cruzi | In vitro cell-based | 5 nM (IC50) | [3] |

| 2-Fluoro-6-formylphenylboronic acid | A2780 ovarian cancer cells | Antiproliferative (SRB) | Low micromolar (IC50) | [4] |

| 4-Methoxyphenylboronic acid | β-Lactamase (AmpC) | Enzyme inhibition | 5.9 ± 0.8 μM (Ki) | [5] |

This table will be populated with specific data for the title compound as it becomes available through the execution of the experiments outlined above.

Conclusion and Future Directions

The structural features of this compound strongly suggest a mechanism of action centered on enzyme inhibition, with the potential for synergistic effects through interactions with cell surface glycoproteins. The proposed experimental roadmap provides a clear path forward for validating these hypotheses and fully elucidating the compound's biological activity.

Future research should also focus on:

-

Identifying specific enzyme targets through proteomic approaches.

-

Investigating the pharmacokinetic and pharmacodynamic properties of the compound in preclinical models.

-

Exploring the structure-activity relationship by synthesizing and testing analogs with modifications to both the phenylboronic acid and the methoxyphenyl carbamoyl moieties.

By systematically addressing these research questions, the full therapeutic potential of this compound can be unlocked, paving the way for its development as a novel therapeutic agent.

References

-

Researchers discover compound that could treat Chagas disease - Drug Target Review. (2022-09-14). Available at: [Link]

-

Chagas disease: new compound shows promise in treatment - SBMT. (2022-09-10). Available at: [Link]

-

AN-15368 demonstrates efficacy in rhesus macaques infected with T. cruzi - BioWorld. (2022-09-20). Available at: [Link]

-

Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed Central. (2022-09-05). Available at: [Link]

-

Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed. (2022-09-05). Available at: [Link]

-

Phenylboronic acid in targeted cancer therapy and diagnosis - PMC - PubMed Central. Available at: [Link]

-

Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - NIH. Available at: [Link]

-

This compound ,98% - Amerigo Scientific. Available at: [Link]

-

(4-Carbamoylphenyl)boronic acid - PMC - PubMed Central. Available at: [Link]

-

4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem. Available at: [Link]

-

Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed. (2025-03-03). Available at: [Link]

-

Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC - NIH. (2022-01-12). Available at: [Link]

-

Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC - NIH. Available at: [Link]

-

[4-[Bis(4-methoxyphenyl)amino]phenyl]boronic Acid (contains varying amounts of Anhydride) | C20H20BNO4 | CID 10569782 - PubChem. Available at: [Link]

-

4-Methoxyphenylboronic acid - High purity | EN - Georganics. Available at: [Link]

-

4-Methoxyphenylboronic acid, 98% 5720-07-0 - Ottokemi. Available at: [Link]

Sources

- 1. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]

- 4. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Methoxyphenylboronic Acid | 5720-07-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

A Technical Guide to the Biological Activity of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid: A Putative IDO1 Inhibitor

Abstract

This technical guide provides an in-depth exploration of the biological activity of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid, a compound rationally designed to target key enzymatic pathways in immunomodulation. Based on its structural features, particularly the presence of a boronic acid moiety, this molecule is hypothesized to function as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical, rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism, which represents a pivotal mechanism for inducing immune tolerance, notably exploited by tumor cells to evade immune surveillance.[1][2] This document delineates the scientific rationale for targeting IDO1, a proposed synthesis for the title compound, and detailed experimental protocols to validate its biological activity and mechanism of action. We will cover enzymatic and cell-based assays for determining inhibitory potency, as well as the Cellular Thermal Shift Assay (CETSA) for confirming direct target engagement in a cellular context. This guide is intended for researchers in drug discovery, oncology, and immunology, providing the foundational knowledge and practical methodologies to investigate this promising compound.

Introduction: The Immunoregulatory Role of the Kynurenine Pathway and IDO1

The catabolism of the essential amino acid L-tryptophan is a central process in cellular metabolism and immune regulation.[3][4] The vast majority of tryptophan degradation occurs via the kynurenine pathway, a cascade of enzymatic reactions that produces several neuroactive and immunomodulatory metabolites.[3][5] The first and rate-limiting step of this pathway is catalyzed by two distinct enzymes: Tryptophan 2,3-dioxygenase (TDO) primarily in the liver, and Indoleamine 2,3-dioxygenase 1 (IDO1) in extrahepatic tissues and antigen-presenting cells (APCs).[6][7]

IDO1 has emerged as a high-interest therapeutic target, particularly in oncology.[8][9] Its expression is significantly upregulated by pro-inflammatory cytokines like interferon-gamma (IFN-γ), a common signal in the tumor microenvironment.[10][11] The enzymatic action of IDO1 initiates an immunosuppressive cascade through two primary mechanisms:

-

Tryptophan Depletion: The local depletion of tryptophan in the microenvironment causes amino acid stress, leading to the arrest of T-cell proliferation and activation.[1][12]

-

Kynurenine Metabolite Accumulation: The generation of L-kynurenine and its downstream metabolites actively promotes an immunosuppressive state by inducing the differentiation of naïve T-cells into regulatory T-cells (Tregs) and triggering apoptosis in effector T-cells.[11][13]

This dual mechanism allows IDO1-expressing tumor cells to create a shield of immune tolerance, effectively evading destruction by the host's immune system.[1][2] Consequently, inhibiting IDO1 is a validated strategy to reverse this immunosuppression and restore potent anti-tumor immunity, making IDO1 inhibitors a promising class of drugs for cancer immunotherapy, often explored in combination with checkpoint inhibitors.[14][15]

The compound, this compound, incorporates a boronic acid functional group, a moiety known to interact with the heme cofactor within the active site of enzymes like IDO1, suggesting its potential as a targeted inhibitor.[16]

Signaling Pathway Overview

The following diagram illustrates the central role of IDO1 in the kynurenine pathway and the intended point of intervention for an inhibitor like this compound.

Caption: The IDO1-mediated Kynurenine Pathway and point of inhibition.

Representative Synthesis

Proposed Reaction Scheme:

-

Reactants: 4-Aminophenylboronic acid pinacol ester and 4-methoxybenzoyl chloride. The pinacol ester is used to protect the reactive boronic acid moiety during the coupling reaction.

-

Reaction: Standard Schotten-Baumann reaction conditions for amide coupling.

-

Deprotection: Mild acidic hydrolysis to remove the pinacol protecting group and yield the final boronic acid.

Step-by-Step Conceptual Protocol:

-

Amide Coupling:

-

Dissolve 4-aminophenylboronic acid pinacol ester (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting pinacol-protected intermediate via column chromatography.

-

-

Deprotection:

-

Dissolve the purified intermediate in a solvent mixture, such as acetone/water or THF/water.

-

Add a mild acid, such as 1M hydrochloric acid (HCl), and stir the reaction at room temperature.

-

Monitor the deprotection by TLC.

-

Once complete, remove the organic solvent under reduced pressure. The product may precipitate from the aqueous solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Experimental Protocols for Biological Evaluation

To validate the hypothesis that this compound is a direct inhibitor of IDO1, a tiered approach involving enzymatic, cell-based, and target engagement assays is required.

Protocol 1: In Vitro IDO1 Enzymatic Inhibition Assay

Principle of the Assay: This assay directly measures the enzymatic activity of recombinant human IDO1 by quantifying the production of its product, N-formylkynurenine (NFK), which is subsequently converted to kynurenine.[17] The inhibitory effect of the test compound is determined by measuring the reduction in kynurenine formation in its presence. A common method involves colorimetric detection after reacting kynurenine with Ehrlich's reagent.

Materials:

-

Recombinant Human IDO1 Enzyme

-

IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

L-Tryptophan (Substrate)

-

Ascorbic Acid and Methylene Blue (Reductant system for heme cofactor)[18]

-

Catalase

-

Test Compound: this compound, dissolved in DMSO

-

Positive Control Inhibitor: Epacadostat or another known IDO1 inhibitor[14]

-

Trichloroacetic Acid (TCA) (30% w/v)

-

Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well microplate and plate reader (absorbance at 480 nm)

Step-by-Step Methodology:

-

Reagent Preparation: Prepare stock solutions of L-tryptophan, cofactors, test compound, and positive control. Create a serial dilution of the test compound and positive control to determine IC50 values.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

50 µL IDO1 Assay Buffer containing ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).

-

10 µL of recombinant IDO1 enzyme solution.

-

10 µL of test compound dilution (or DMSO for vehicle control, or positive control).

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate Reaction: Add 30 µL of L-Tryptophan solution (final concentration ~400 µM) to each well to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Terminate Reaction: Stop the reaction by adding 20 µL of 30% TCA to each well.

-

Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the NFK product to kynurenine.[17]

-

Centrifugation: Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.

-

Colorimetric Detection:

-

Transfer 100 µL of the supernatant from each well to a new, clear 96-well plate.

-

Add 100 µL of Ehrlich's reagent to each well.

-

Incubate at room temperature for 10 minutes until a yellow color develops.

-

-

Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based IDO1 Inhibition Assay

Principle of the Assay: This assay assesses the ability of the compound to inhibit IDO1 activity within a cellular context. Human cells that can be induced to express IDO1 (e.g., HeLa or SK-OV-3 cancer cells) are stimulated with IFN-γ.[18][19] The cells are then treated with the test compound, and the amount of kynurenine secreted into the culture medium is measured as a readout of intracellular IDO1 activity.

Materials:

-

HeLa or SK-OV-3 cells

-

Cell Culture Medium (e.g., DMEM with 10% FBS)

-

Human Interferon-gamma (IFN-γ)

-

Test Compound and Positive Control (as above)

-

Reagents for kynurenine detection (TCA and Ehrlich's reagent as above)

-

96-well cell culture plate

Step-by-Step Methodology:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

IDO1 Induction and Treatment:

-

Remove the old medium.

-

Add 200 µL of fresh medium containing IFN-γ (final concentration ~100 ng/mL) and the desired concentrations of the test compound (or controls).[17]

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator. This allows for IDO1 protein expression and subsequent tryptophan catabolism.

-

Sample Collection: Carefully collect 140 µL of the cell culture supernatant from each well.

-

Kynurenine Quantification:

-

Add 10 µL of 6.1 N TCA to the 140 µL of supernatant.

-

Incubate at 50°C for 30 minutes.

-

Centrifuge to pellet any precipitate.

-

Transfer 100 µL of the final supernatant to a new plate and add 100 µL of Ehrlich's reagent.

-

Measure absorbance at 480 nm.

-

-

Data Analysis: Determine the cellular IC50 value as described in the enzymatic assay protocol. It is also advisable to run a parallel plate to assess cell viability (e.g., using an MTT or CellTiter-Glo assay) to ensure the observed reduction in kynurenine is not due to cytotoxicity.

Workflow for Cell-Based IDO1 Assay

Caption: Step-by-step workflow for the cell-based IDO1 inhibition assay.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

Principle of the Assay: CETSA is a powerful method for verifying direct target engagement in a physiological context.[20][21] It is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[22][23] In a CETSA experiment, intact cells treated with the test compound are heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western Blot. A stabilizing ligand will result in more soluble protein at higher temperatures compared to the vehicle control, thus causing a "thermal shift".

Materials:

-

HeLa or other IDO1-expressing cells

-

Test Compound and Vehicle Control (DMSO)

-

PBS (Phosphate-Buffered Saline)

-

Lysis Buffer (containing protease inhibitors)

-

Equipment for SDS-PAGE and Western Blotting

-

Primary Antibody specific to IDO1

-

HRP-conjugated Secondary Antibody

-

Chemiluminescence Substrate

-

Thermocycler or heating blocks

-

Gel imaging system

Step-by-Step Methodology:

-

Cell Treatment: Culture IDO1-expressing cells to ~80% confluency. Treat the cells with the test compound (at a concentration ~10x the cellular IC50) or vehicle (DMSO) for 1-2 hours.

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS to a specific cell density.

-

Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermocycler, followed by cooling to 4°C for 3 minutes.[22] One aliquot should be kept at room temperature as a non-heated control.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release the soluble proteins.

-

Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins and cell debris.

-

Sample Preparation: Carefully collect the supernatant (soluble protein fraction) from each tube. Determine the protein concentration of each sample using a Bradford or BCA assay. Normalize all samples to the same protein concentration.

-

Western Blotting:

-

Separate the protein samples by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody against IDO1.

-

Wash and probe with an HRP-conjugated secondary antibody.

-

Apply a chemiluminescent substrate and capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensity for IDO1 at each temperature for both the vehicle- and compound-treated samples.

-

Normalize the intensity of each band to the non-heated control for that condition.

-

Plot the normalized band intensity versus temperature to generate melt curves. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

-

Workflow for CETSA Experiment

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation and Interpretation

Quantitative data from the inhibition assays should be summarized in a clear, tabular format for easy comparison.

Table 1: Representative Data Summary for Biological Activity

| Assay Type | Compound | IC50 (nM) | Notes |

|---|---|---|---|

| Enzymatic Assay | (4-((4-...)phenyl)boronic acid | e.g., 45 nM | Direct inhibition of recombinant hIDO1 |

| Epacadostat (Control) | e.g., 10 nM | [14] | |

| Cell-Based Assay | (4-((4-...)phenyl)boronic acid | e.g., 150 nM | Inhibition of IFN-γ induced IDO1 in HeLa cells |

| | Epacadostat (Control) | e.g., 70 nM |[12] |

Table 2: Representative Data from Cellular Thermal Shift Assay (CETSA)

| Treatment | Apparent Melting Temp (Tₘ) | Thermal Shift (ΔTₘ) | Interpretation |

|---|---|---|---|

| Vehicle (DMSO) | e.g., 52.1 °C | - | Baseline thermal stability of IDO1 |

| Compound (10 µM) | e.g., 58.6 °C | +6.5 °C | Compound binds and stabilizes IDO1 in cells |

Note: The data presented in the tables above are hypothetical examples for illustrative purposes.

Conclusion and Future Directions

This compound is a rationally designed molecule with strong potential as an inhibitor of the immunosuppressive enzyme IDO1. Its chemical structure is well-suited for interaction with the enzyme's active site. The experimental framework provided in this guide offers a comprehensive, multi-tiered approach to rigorously validate its biological activity. Successful validation through enzymatic, cellular, and target engagement assays would establish this compound as a valuable tool for research and a potential candidate for further preclinical development in the field of cancer immunotherapy. Future studies should focus on its selectivity against other enzymes (like IDO2 and TDO), pharmacokinetic properties, and in vivo efficacy in synergistic combination with immune checkpoint inhibitors in relevant tumor models.

References

-

The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases. (2023). MDPI. [Link]

-

Editorial: Multiple Implications of the Kynurenine Pathway in Inflammatory Diseases: Diagnostic and Therapeutic Applications. (n.d.). PubMed Central. [Link]

-

Immunomodulatory Effects of Genetic Alterations Affecting the Kynurenine Pathway. (n.d.). MDPI. [Link]

-

Trial watch: IDO inhibitors in cancer therapy. (n.d.). Taylor & Francis Online. [Link]

-

The kynurenine system and immunoregulation. (2012). Journal of Neural Transmission. [Link]

-

Trial watch: IDO inhibitors in cancer therapy. (2017). PubMed Central. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. [Link]

-

Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. (2021). Frontiers in Immunology. [Link]

-

IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. (2024). Frontiers in Pharmacology. [Link]

-

Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan–Kynurenine–Aryl Hydrocarbon Axis. (2020). AACR Journals. [Link]

-

Role of indoleamine 2,3-dioxygenase 1 (IDO1) and kynurenine pathway in the regulation of the aging process. (2022). Ageing Research Reviews. [Link]

-

Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme. (2019). The FEBS Journal. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]

-

Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. (2023). Frontiers in Chemistry. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. [Link]

-

Quantification of IDO1 enzyme activity in normal and malignant tissues. (2018). Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

-

Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (2020). Scientific Reports. [Link]

-

The role of the indoleamine 2,3-dioxygenase 1 (IDO1) and kynurenine pathway metabolites in innate immunity. (2021). ResearchGate. [Link]

-

Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

-

CETSA. (n.d.). Pelago Bioscience. [Link]

-

Boron-Based Functionalities Enhance the Potency of 2,5-Dimethylfuran-Based IDO1 Inhibitors. (2024). ChemBioChem. [Link]

-

Discovery of IDO1 inhibitors: from bench to bedside. (2018). Journal for ImmunoTherapy of Cancer. [Link]

-

Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. (2022). International Journal of Molecular Sciences. [Link]

Sources

- 1. fortislife.com [fortislife.com]

- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases [mdpi.com]

- 4. Kynurenine Metabolism: Mechanisms & Immune Regulation - Creative Proteomics [creative-proteomics.com]

- 5. The kynurenine system and immunoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Immunomodulatory Effects of Genetic Alterations Affecting the Kynurenine Pathway [frontiersin.org]

- 7. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]

- 12. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of indoleamine 2,3-dioxygenase 1 (IDO1) and kynurenine pathway in the regulation of the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Boron‐Based Functionalities Enhance, the Potency of 2,5‐Dimethylfuran‐Based IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. news-medical.net [news-medical.net]

- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. CETSA [cetsa.org]

Structural Elucidation of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid: A Multi-Technique Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions and as a structural motif in targeted therapeutics necessitates a robust and unambiguous confirmation of its chemical structure.[1][2] This guide provides a comprehensive, field-proven framework for the complete structural elucidation of this compound. We move beyond simple data reporting to explain the causality behind the selection of analytical techniques, offering detailed protocols and interpretation strategies. The core of this guide is a self-validating system of cross-verification, where data from orthogonal methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography—are integrated to build an unassailable structural proof.

Introduction: The Rationale for a Multi-Faceted Analytical Strategy

The target molecule, this compound, possesses several key structural features: a boronic acid group, a secondary amide linkage, and two distinct aromatic systems. Each of these functional groups presents unique chemical properties and, consequently, unique analytical challenges.

-

The Boronic Acid Moiety: Prone to dehydration to form cyclic boroxine anhydrides, this group requires specific analytical techniques for its definitive characterization.[3] Its Lewis acidic nature also influences intermolecular interactions.[4]

-

The Amide Linkage: The planarity and hydrogen-bonding capabilities of the amide bond dictate conformational preferences and solid-state packing.

-

Aromatic Systems: The substitution patterns on the two phenyl rings must be unequivocally confirmed as para.

A single analytical technique is insufficient to address these complexities. Therefore, a multi-technique, synergistic approach is not just recommended but essential for complete and trustworthy structural validation. This guide details the strategic application of NMR, MS, IR, and X-ray crystallography to achieve this goal.

Caption: Workflow for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment of magnetically active nuclei. For this molecule, a suite of experiments targeting ¹H, ¹³C, and ¹¹B is required.

Proton (¹H) and Carbon (¹³C) NMR: Mapping the C-H Framework

Expertise & Causality: ¹H NMR confirms the number of distinct proton environments, their connectivity (through spin-spin coupling), and electronic environment. ¹³C NMR complements this by defining the carbon skeleton. The expected symmetry of the para-substituted rings simplifies the spectra, making any deviation from this pattern immediately obvious.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred as it effectively solubilizes the compound and allows for the observation of exchangeable protons (B(OH)₂ and N-H).

-

Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

(Optional but Recommended): Perform 2D experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to map H-C correlations) for unambiguous assignments.

-

-

Referencing: Calibrate the spectra to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Data Interpretation & Trustworthiness:

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| Amide N-H | 10.0 - 10.5 (broad singlet) | - | Deshielded proton on nitrogen adjacent to a carbonyl group. |

| Boronic Acid O-H | 8.0 - 8.5 (very broad) | - | Exchangeable, acidic protons. Often very broad or not observed. |

| Aromatic (Ring A, adjacent to C=O) | 7.9 - 8.1 (d, 2H) | 135-138 | Deshielded by the electron-withdrawing carbonyl and boronic acid groups. |

| Aromatic (Ring A, adjacent to B) | 7.8 - 8.0 (d, 2H) | 134-136 | Deshielded by the boronic acid group. |

| Aromatic (Ring B, adjacent to NH) | 7.5 - 7.7 (d, 2H) | 120-123 | Shielded relative to Ring A protons, but adjacent to the amide nitrogen. |

| Aromatic (Ring B, adjacent to OCH₃) | 6.9 - 7.1 (d, 2H) | 113-115 | Strongly shielded by the electron-donating methoxy group. |

| Methoxy (-OCH₃) | 3.7 - 3.9 (s, 3H) | 55-57 | Typical chemical shift for an aryl methoxy group. |

| Carbonyl (C=O) | - | 165-168 | Characteristic amide carbonyl resonance. |

| Aromatic C-B | - | 130-135 (broad) | Carbon directly attached to boron; signal may be broadened due to the quadrupolar boron nucleus. |

| Other Aromatic Carbons | - | 118-160 | Specific shifts depend on substitution. |

The AA'BB' coupling patterns (observed as doublets) for both rings are a key validation point for the para-substitution.

Boron (¹¹B) NMR: A Direct Window to the Boron Center

Expertise & Causality: ¹¹B NMR is an indispensable tool for characterizing boronic acids.[5][6] The chemical shift of the ¹¹B nucleus is highly sensitive to its hybridization state. A trigonal planar, sp²-hybridized boronic acid gives a signal in a distinct downfield region, while a tetrahedral, sp³-hybridized boronate species (formed upon coordination with a Lewis base or at high pH) appears significantly upfield.[7][8] This provides direct evidence of the boronic acid's integrity.

Experimental Protocol: ¹¹B NMR

-

Sample Preparation: Prepare a more concentrated sample (~10-20 mg in 0.6 mL of solvent) to compensate for the lower sensitivity and quadrupolar nature of the ¹¹B nucleus.

-

Hardware: Use a quartz NMR tube to avoid the broad background signal from borosilicate glass tubes.[6][7]

-

Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. A reference standard, like BF₃·OEt₂, is typically used (δ 0 ppm).

-

Data Interpretation:

-

Expected Signal: A single, relatively broad signal between δ 27-33 ppm is expected for the sp²-hybridized this compound.

-

Boroxine Formation: The presence of a significant peak around δ 33-35 ppm may indicate the formation of the corresponding boroxine anhydride.[9]

-

Base Addition: Adding a base (e.g., pyridine) will cause a dramatic upfield shift to δ 3-10 ppm , confirming the Lewis acidity and the formation of a tetracoordinate boronate complex.[7]

-

Mass Spectrometry (MS): Unveiling the Molecular Mass

Expertise & Causality: MS provides the molecular weight of the compound, which is one of the most critical pieces of structural evidence. High-Resolution Mass Spectrometry (HRMS) further provides the exact mass, allowing for the determination of the elemental formula, a powerful tool for validation. Boronic acids can be challenging to analyze by MS due to their tendency to dehydrate or form trimers (boroxines).[10][11] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.

Caption: Correlation of functional groups to key spectroscopic data.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography (Optional but Recommended): Use a rapid liquid chromatography (LC) method to purify the sample before it enters the mass spectrometer. This is crucial for removing non-volatile salts.[11][12]

-

Ionization: Use Electrospray Ionization (ESI) in both positive and negative ion modes.

-

Analysis: Perform a full scan analysis to identify the molecular ion. For HRMS, use an Orbitrap or TOF analyzer to achieve mass accuracy within 5 ppm.

Data Interpretation & Trustworthiness:

| Ion | Formula | Calculated Exact Mass (m/z) | Expected Observation Mode |

| [M+H]⁺ | C₁₄H₁₅BNO₄ | 302.1143 | Positive ESI |

| [M-H]⁻ | C₁₄H₁₃BNO₄ | 300.0994 | Negative ESI |

| [M+Na]⁺ | C₁₄H₁₄BNO₄Na | 324.0962 | Positive ESI |

The detection of ions corresponding to the calculated exact masses for the protonated, deprotonated, and sodiated adducts provides extremely strong evidence for the elemental composition C₁₄H₁₄BNO₄.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies. For this molecule, it serves as a quick and reliable check for the boronic acid O-H, the amide N-H and C=O, and the ether C-O bonds.

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan first.

-

Data Processing: The data is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation & Trustworthiness:

| Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance | Significance |

| O-H Stretch (Boronic Acid) | 3200 - 3400 | Strong, Broad | Confirms the presence of the B(OH)₂ group. Broadness is due to hydrogen bonding. |

| N-H Stretch (Amide) | ~3300 | Medium, Sharp | Characteristic of a secondary amide N-H bond.[13] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Indicates the presence of the aromatic rings. |

| Aliphatic C-H Stretch (OCH₃) | 2850 - 2960 | Medium | Confirms the methoxy group. |

| C=O Stretch (Amide I) | 1640 - 1660 | Strong, Sharp | The position is characteristic of a secondary aryl amide.[14][15] |

| N-H Bend (Amide II) | 1530 - 1550 | Medium, Sharp | A key confirmatory peak for secondary amides.[14][15] |

| B-O Stretch | 1330 - 1380 | Strong | A crucial band confirming the boronic acid functionality. |

The simultaneous observation of the Amide I and Amide II bands is a definitive indicator of the amide linkage.

X-ray Crystallography: The Definitive Proof

Expertise & Causality: Single-crystal X-ray diffraction provides an unambiguous, three-dimensional map of the molecule's structure in the solid state. It is considered the "gold standard" for structural proof, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. The crystal structure of the closely related 4-(methoxycarbonyl)phenylboronic acid shows extensive hydrogen bonding networks, which would also be expected for the title compound.[16][17][18]

Experimental Protocol: X-ray Crystallography

-

Crystallization: This is the most critical and often challenging step. Grow single crystals suitable for diffraction, typically by slow evaporation, vapor diffusion, or solvent layering techniques. A good starting point would be dissolving the compound in a polar solvent (like methanol or ethyl acetate) and slowly introducing a non-polar anti-solvent (like hexane).

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal under a stream of nitrogen gas to minimize thermal motion. Collect diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structural model.

Data Interpretation & Trustworthiness: The final output is a structural model (CIF file) from which the following can be confirmed:

-

Connectivity: The exact bonding arrangement of all atoms.

-

Stereochemistry: Confirmation of the para-substitution on both aromatic rings.

-

Bond Lengths/Angles: The O-B-O bond angle should be near 120°, confirming the sp² geometry of the boron atom.[17]

-

Intermolecular Forces: Identification of hydrogen bonds, such as dimers formed between boronic acid groups and chains formed via amide N-H···O=C interactions.

Conclusion: A Consolidated and Self-Validating Structural Proof

The structural elucidation of this compound is definitively achieved by integrating the findings from this multi-technique workflow.

-

NMR establishes the carbon-hydrogen framework, confirms the substitution pattern, and directly probes the chemical state of the boron atom.

-

HRMS provides an exact mass that validates the elemental formula with high confidence.

-

FT-IR offers rapid confirmation of all critical functional groups.

-

X-ray Crystallography , when achievable, delivers the ultimate, unambiguous proof of structure.

By employing this rigorous, cross-validating approach, researchers, scientists, and drug development professionals can proceed with absolute confidence in the identity and purity of their material, ensuring the integrity and reproducibility of their subsequent research.

References

-

Smith, K. M., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link][6][7]

-

Iverson, C. N., et al. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. NIH Public Access. Available at: [Link][10]

-

Constantine, C. A. (2017). ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Available at: [Link][5]

-

San Diego State University. ¹¹B NMR Chemical Shifts. SDSU Chemistry. Available at: [Link][9]

-

Flanagan, K. J., & Senge, M. O. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E. Available at: [Link][16][17][18]

-

Sarma, R., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link][12]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. Available at: [Link][1]

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[4]

-

Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences. Available at: [Link][3]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link][14]

-

Zhang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Available at: [Link][15]

-

Zahrt, A. F., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link][19]

-

Zhang, Y., et al. (2020). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Available at: [Link][8]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]

- 3. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 10. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tara.tcd.ie [tara.tcd.ie]

- 17. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Crystal structure of 4-(meth-oxy-carbon-yl)phenyl-boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Commercial Landscape of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid: A Technical Guide for Researchers

For Immediate Release

Introduction

(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid, a specialized boronic acid derivative, presents a unique scaffold for researchers in drug discovery and materials science. Its distinct molecular architecture, featuring a methoxyphenyl carbamoyl moiety, offers potential for novel molecular interactions and applications. This technical guide provides a comprehensive overview of its commercial availability, properties, and handling for scientists and drug development professionals.

Chemical Identity and Properties

A clear understanding of the fundamental properties of this compound is paramount for its effective use in research and development.

| Property | Value | Reference |

| CAS Number | 874459-91-3 | [1] |

| Molecular Formula | C₁₄H₁₄BNO₄ | [1] |

| Molecular Weight | 271.08 g/mol | [1] |

| Purity | Typically offered at ≥95% or ≥98% | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Storage | Recommended storage at 2-8°C | [4] |

Commercial Availability

This compound is available from a select number of specialized chemical suppliers. Researchers can procure this compound in various quantities, from milligrams for initial screening to larger quantities for more extensive studies.

Table of Commercial Suppliers:

| Supplier | Purity | Available Quantities |

| Amerigo Scientific | 98% | Inquire for details |

| Combi-Blocks, Inc. | Inquire for details | Inquire for details |

| Alchimica s.r.o. | Inquire for details | Inquire for details |

| Cidian Experiment | 98% | 500mg and other sizes |

| Jilin Chinese Academy of Sciences - Yanshen Technology Co., Ltd. | In-stock | Inquire for details |

| BoronPharm | Inquire for details | Inquire for details |

It is advisable to contact these suppliers directly to obtain the most current information on stock availability, pricing, and detailed product specifications.

Synthesis Pathway

A plausible synthetic workflow is illustrated below:

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Considerations:

-

Starting Material Selection: The synthesis would likely commence with a commercially available precursor such as 4-carboxyphenylboronic acid or its corresponding ester.

-

Amide Coupling: The crucial step involves the formation of the amide bond. This is typically achieved by first activating the carboxylic acid group to form a more reactive species (e.g., an acyl chloride or an active ester), followed by reaction with 4-methoxyaniline. A variety of modern coupling reagents (e.g., HATU, HOBt/EDC) could also be employed to facilitate this transformation under milder conditions, which is often crucial when working with boronic acids to prevent degradation.

-

Purification: Purification of the final product would likely involve techniques such as recrystallization or column chromatography to achieve the desired purity for research applications.

Potential Applications in Research and Drug Discovery

Boronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3] While specific applications of this compound are not extensively documented, its structure suggests several promising avenues for investigation.

Potential Research Areas:

-

Novel Inhibitor Scaffolds: The unique combination of a boronic acid moiety, a known pharmacophore that can interact with serine proteases, and the methoxyphenyl carbamoyl group could be exploited in the design of novel enzyme inhibitors.[5] The amide linkage provides a rigid backbone, while the methoxy group can participate in hydrogen bonding, potentially leading to enhanced binding affinity and selectivity for target proteins.

-

Materials Science: The rigid, aromatic structure of this molecule makes it a candidate for incorporation into novel polymers or organic electronic materials. The boronic acid group can be utilized for cross-linking or as a recognition site in sensor applications.

-

Medicinal Chemistry Building Block: This compound can serve as a versatile building block in the synthesis of more complex molecules with potential therapeutic activities. The boronic acid can be used as a handle for Suzuki-Miyaura coupling to introduce the functionalized phenyl ring into a larger molecular framework.

The workflow for utilizing this compound in a typical drug discovery cascade is depicted below:

Caption: A typical workflow for using the target compound in drug discovery.

Safety and Handling

According to the Safety Data Sheet (SDS) provided by Combi-Blocks, Inc., this compound is not classified as a hazardous substance or mixture.[6] However, as with all laboratory chemicals, appropriate safety precautions should be taken.

General Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[4][6]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[6]

-

In case of skin contact: Wash off with soap and plenty of water.[6]

-

If inhaled: Move the person into fresh air.[6]

-

If swallowed: Rinse mouth with water.[6]

In all cases of exposure, it is recommended to consult a physician and have the SDS readily available.[6]

Conclusion

This compound is a commercially available research chemical with significant potential for the development of novel therapeutics and materials. While detailed application and synthesis data remain limited in the public domain, its unique chemical structure provides a strong rationale for its exploration in various research endeavors. By understanding its commercial availability, fundamental properties, and proper handling procedures, researchers can effectively incorporate this promising molecule into their discovery pipelines.

References

-

Amerigo Scientific. This compound, 98%. Retrieved from [Link]

- Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet for 4-(4-methoxyphenylcarbamoyl)phenylboronic acid.

-

Cidian Experiment. This compound. Retrieved from [Link]

-

Jilin Chinese Academy of Sciences - Yanshen Technology Co., Ltd. This compound. Retrieved from [Link]

-

BoronPharm. 4-(4-Methoxyphenylcarbamoyl)phenylboronic acid. Retrieved from [Link]

- Alchimica s.r.o. Product List. ChemBuyersGuide.com, Inc.

- Flanagan, K. J., & Senge, M. O. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid.

-

PubChem. 4-Methoxycarbonylphenylboronic acid. Retrieved from [Link]

- de Souza, R. O. M. A., et al. (2020).

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis.

- Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. xiii, 324-341.